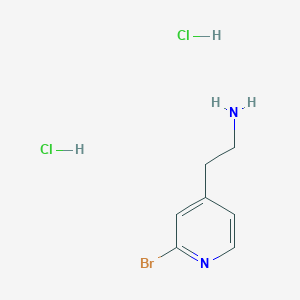

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Description

Properties

IUPAC Name |

2-(2-bromopyridin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBHHSUYUUYUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCN)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis and Comprehensive Characterization of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride: A Key Pharmaceutical Intermediate

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-(2-Bromo-pyridin-4-yl)-ethylamine and its salts are pivotal structural motifs in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The strategic placement of the bromo-substituent and the ethylamine side chain offers multiple points for molecular elaboration in drug discovery programs. This guide provides a comprehensive, field-proven methodology for the synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine as its stable dihydrochloride salt. We detail a robust, multi-step synthetic pathway commencing from commercially available 2-bromo-4-methylpyridine. The core transformations include radical-initiated side-chain bromination, nucleophilic substitution to form a key nitrile intermediate, and subsequent catalytic hydrogenation. Each step is rationalized to ensure high yield and purity. Furthermore, this document establishes a rigorous and self-validating characterization cascade, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unequivocally confirm the structure, identity, and purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this valuable building block.

Introduction: The Strategic Value of 2,4-Substituted Pyridines

The pyridine ring is a privileged heterocycle in pharmaceutical science, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of compound physicochemical properties, such as solubility and metabolic stability, make it a cornerstone of modern drug design. Specifically, 2,4-disubstituted pyridines offer a precise vector for molecular interactions within biological targets.

The subject of this guide, 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride, is a particularly valuable intermediate for several reasons:

-

Orthogonal Reactivity : The bromine atom at the C2 position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The C-Br bond is significantly weaker than a C-Cl bond, enabling milder reaction conditions which is advantageous for complex molecules.[1]

-

Nucleophilic Side Chain : The primary amine of the ethylamine group at the C4 position provides a nucleophilic handle for amide bond formation, reductive amination, or sulfonylation, enabling facile library synthesis and structure-activity relationship (SAR) studies.

-

Physicochemical Properties : The formation of the dihydrochloride salt significantly enhances the aqueous solubility and crystallinity of the molecule, which is beneficial for handling, purification, and bioavailability in subsequent applications.[2]

This guide presents a logical and efficient synthetic strategy, moving from a simple precursor to the target molecule, followed by a detailed analytical workflow to ensure its quality.

Section 1: Multi-Step Synthesis Pathway

The synthesis is designed as a three-stage process: construction of a key nitrile intermediate, reduction to the primary amine, and final salt formation. This approach was chosen for its reliability, scalability, and use of well-established, high-yielding transformations.

Retrosynthetic Analysis

Our strategy involves disconnecting the target molecule at the C-N bond of the amine and the C-C bond of the ethyl group, leading back to a nitrile intermediate. This nitrile is a stable and ideal precursor for the primary amine via reduction.

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of 2-(2-Bromo-pyridin-4-yl)-acetonitrile (Nitrile Intermediate)

This stage involves a two-step sequence starting from 2-bromo-4-methylpyridine to install the required two-carbon side chain with a terminal nitrile.

Step 1A: Radical Bromination of 2-Bromo-4-methylpyridine

The causality here is to activate the benzylic-like methyl group for nucleophilic substitution. A free-radical bromination is the most effective method for this transformation.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylpyridine (1.0 eq) in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.

-

Add N-Bromosuccinimide (NBS) (1.1 eq). The use of NBS is critical as it provides a low, constant concentration of bromine, minimizing undesired side reactions.

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile) (0.02 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-bromo-4-(bromomethyl)pyridine. This intermediate is often used directly in the next step without further purification due to its lachrymatory nature.

-

Step 1B: Nucleophilic Substitution with Cyanide

This step introduces the nitrile functionality, which is the direct precursor to the primary amine.

-

Protocol:

-

Caution: Sodium cyanide is extremely toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment.

-

Dissolve sodium cyanide (NaCN) (1.2 eq) in a minimal amount of water and add it to a flask containing a polar aprotic solvent like DMSO or acetone.

-

Dissolve the crude 2-bromo-4-(bromomethyl)pyridine from the previous step in the same solvent and add it dropwise to the cyanide solution at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Once complete, pour the reaction mixture into a larger volume of water and extract with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure 2-(2-Bromo-pyridin-4-yl)-acetonitrile.

-

Stage 2: Reduction of Nitrile to 2-(2-Bromo-pyridin-4-yl)-ethylamine (Freebase)

The conversion of a nitrile to a primary amine is a cornerstone transformation. Catalytic hydrogenation is selected over chemical reductants like LiAlH₄ for its operational simplicity, scalability, and superior environmental profile.[3][4]

-

Protocol:

-

In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the nitrile intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol, saturated with ammonia. The ammonia is crucial to suppress the formation of secondary amine byproducts.[5]

-

Add a catalytic amount of Raney Nickel (approx. 10% w/w) or Palladium on Carbon (Pd/C). Raney Nickel is often preferred for nitrile reductions due to its high activity.[5]

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

-

Heat the mixture to 40-50°C and stir vigorously.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

-

Concentrate the filtrate under reduced pressure to yield the crude freebase amine, 2-(2-Bromo-pyridin-4-yl)-ethylamine, which can be purified by vacuum distillation or column chromatography if necessary.

-

Stage 3: Dihydrochloride Salt Formation

The final step is the conversion of the basic freebase amine to its stable, water-soluble dihydrochloride salt. The molecule contains two basic centers: the ethylamine nitrogen (aliphatic, more basic) and the pyridine ring nitrogen (aromatic, less basic). Both will be protonated by a strong acid like HCl.[2][6]

-

Protocol:

-

Dissolve the purified freebase amine (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (2.2 eq) dropwise with stirring. An ethereal HCl solution or concentrated aqueous HCl can be used.

-

A precipitate will typically form immediately.[7]

-

After the addition is complete, continue stirring in the ice bath for 30 minutes.

-

If precipitation is slow or incomplete, add an anti-solvent such as diethyl ether or MTBE to facilitate crystallization.[8]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any residual solvent.

-

Dry the product under vacuum to yield this compound as a crystalline solid.

-

Section 2: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the target compound's structure and purity.

Experimental Workflow Visualization

Caption: Step-by-step synthetic workflow diagram.

Analytical Data Summary

The following tables summarize the expected analytical data for the final product.

Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O, 400 MHz) Note: Chemical shifts (δ) are approximate and referenced to TMS. The acidic D₂O environment will lead to protonation and potential H-D exchange at the amine.

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |

| Pyridine H-3 | ~7.8 ppm | d | ~125 ppm |

| Pyridine H-5 | ~7.7 ppm | dd | ~123 ppm |

| Pyridine H-6 | ~8.4 ppm | d | ~150 ppm |

| Methylene (-CH₂-Py) | ~3.2 ppm | t | ~38 ppm |

| Methylene (-CH₂-NH₃⁺) | ~3.5 ppm | t | ~42 ppm |

| Pyridine C-2 (C-Br) | - | - | ~143 ppm |

| Pyridine C-4 | - | - | ~155 ppm |

Table 2: Mass Spectrometry Data (ESI+)

| Parameter | Expected Value (m/z) | Rationale |

| Molecular Ion [M+H]⁺ | 215.01 / 217.01 | Corresponds to the protonated freebase, C₇H₁₀⁷⁹BrN₂⁺ and C₇H₁₀⁸¹BrN₂⁺. |

| Isotopic Pattern | ~1:1 intensity ratio for M and M+2 peaks | Characteristic signature of a single bromine atom. |

Table 3: Key Infrared (IR) Spectroscopy Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment | Rationale for Dihydrochloride Salt |

| ~3100-2600 | N-H⁺ Stretch (broad) | Overlapping stretches from both the pyridinium (Ar-NH⁺) and ammonium (-CH₂-NH₃⁺) groups.[9] |

| ~3050-3000 | Aromatic C-H Stretch | Vibrations of the C-H bonds on the pyridine ring. |

| ~2950-2850 | Aliphatic C-H Stretch | Vibrations of the C-H bonds in the ethyl side chain. |

| ~1610, ~1560 | C=C and C=N Ring Stretching | Characteristic pyridine ring vibrations, often shifted upon protonation.[9][10] |

Characterization Logic

The validation of the final product relies on a logical sequence where each analytical technique provides a unique and complementary piece of structural information.

Caption: Logical flow of the analytical characterization process.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound, a high-value intermediate for pharmaceutical research and development. By breaking down the synthesis into logical, high-yielding steps—nitrile formation, catalytic reduction, and salt formation—we provide a scalable and efficient protocol. The described characterization cascade serves as a self-validating system, ensuring that researchers can be confident in the identity, structure, and purity of the final material. The application of these detailed methods will empower scientists to access this key building block reliably, accelerating discovery programs that depend on versatile pyridine scaffolds.

References

-

Wikipedia. (2023). Nitrile reduction. Available at: [Link]

-

Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Available at: [Link]

-

SPIE Digital Library. (1991). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available at: [Link]

-

JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

-

Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines. Available at: [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(2-aminoethylamino)-pyridine. Available at: [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

-

ResearchGate. (2012). How to make a salt of a novel compound? Available at: [Link]

-

Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]

-

Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

-

The Journal of Physical Chemistry A. (2014). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Available at: [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Available at: [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. studymind.co.uk [studymind.co.uk]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride. As a substituted pyridine derivative, this compound holds potential as a key intermediate or active moiety in medicinal chemistry and drug development. Understanding its fundamental characteristics is paramount for its effective application in synthesis, formulation, and biological screening. This document delineates the structural and electronic features of the molecule and offers detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in the pharmaceutical sciences.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the landscape of pharmaceuticals.[1] The pyridine ring is a common structural motif found in numerous marketed drugs, owing to its ability to engage in various biological interactions and its favorable pharmacokinetic profile.[1] The introduction of substituents, such as a bromine atom and an ethylamine side chain, significantly modulates the electronic properties, reactivity, and potential biological activity of the parent scaffold.

The subject of this guide, this compound, combines several key features:

-

A 2-bromopyridine core: The bromine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for further molecular elaboration.[2][3] It also influences the basicity of the pyridine nitrogen.

-

A 4-ethylamine side chain: The ethylamine group introduces a basic center, which is protonated in the dihydrochloride salt form. This side chain can be crucial for interactions with biological targets, such as receptors or enzymes.

-

A dihydrochloride salt: This salt form is anticipated to enhance aqueous solubility and stability, which are critical considerations for drug formulation and administration.[4]

This guide will systematically explore the essential physicochemical properties of this compound, providing both theoretical context and practical methodologies for their determination.

Molecular Structure and Basic Properties

A foundational understanding of the molecule's structure is essential before delving into its experimental characterization.

Caption: Chemical structure of this compound.

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrCl₂N₂ | - |

| Molecular Weight | 273.99 g/mol | - |

| XLogP3 | 1.2 (for the free base) | [5] |

| Topological Polar Surface Area | 38.9 Ų (for the free base) | [5] |

Note: These values are computationally derived for the free base (2-amino-4-bromopyridine) and serve as an estimation. The dihydrochloride salt will have significantly different experimental properties, particularly solubility.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. As an acidic salt of an amine, this compound is expected to be soluble in water.[4] The presence of two hydrochloride moieties suggests that both the pyridine nitrogen and the primary amine of the ethylamine side chain are protonated, leading to a highly polar and water-soluble species.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Purified water (Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol, Methanol, Dichloromethane

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of the compound to a series of vials containing a known volume of each solvent (e.g., 1 mL). The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase for HPLC analysis. A precise dilution factor is crucial for accurate quantification.

-

Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve prepared from known concentrations of the compound should be used to determine the concentration in the diluted samples.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Rationale: The shake-flask method determines the thermodynamic equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value. The choice of solvents provides insight into the compound's polarity and potential for formulation in various vehicles.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. For this compound, two pKa values are of interest: one for the protonated pyridine nitrogen and another for the protonated primary amine. The pKa of the conjugate acid of 2-bromopyridine is approximately 0.71, indicating it is a very weak base.[6] The ethylamine side chain is expected to have a pKa in the typical range for primary alkylamines (around 9-10).

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa values of the protonated pyridine nitrogen and the primary amine.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of purified water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Stir the solution gently.

-

Titration: Titrate the solution with the standardized NaOH solution. Record the pH value after each incremental addition of the titrant. For greater accuracy, smaller increments should be used near the equivalence points.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the titration curve. The pKa is equal to the pH at the half-equivalence point. Specialized software can be used for more precise pKa calculation from the titration data.

Rationale: Potentiometric titration is a robust and direct method for determining pKa values. It measures the change in pH as a function of added base, allowing for the identification of the inflection points corresponding to the deprotonation of the acidic species.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as the methylene protons of the ethylamine side chain. The chemical shifts and coupling patterns will confirm the substitution pattern of the pyridine ring. For example, the ¹H NMR spectrum of the related compound 2-bromo-6-ethylaminopyridine shows a triplet peak around 7.25 ppm for the para-proton of the pyridine ring.[7]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shift of the carbon attached to the bromine atom will be particularly informative.

Experimental Protocol: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of the compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Fragmentation: Electrospray ionization (ESI) in positive ion mode would likely show the molecular ion of the free base [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies include N-H stretches from the ammonium groups, C-H stretches from the aromatic and aliphatic portions, and C=N and C=C stretches from the pyridine ring.

Chromatographic Analysis

Chromatography is essential for assessing the purity of the compound and for quantifying it in various matrices.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To develop a robust HPLC method for purity assessment and quantification.

Method Parameters (starting point for development):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic analyte.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (typically around 260-270 nm for pyridine derivatives).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Rationale: Reversed-phase HPLC is well-suited for polar compounds like the dihydrochloride salt. The acidic modifier in the mobile phase suppresses the ionization of residual silanol groups on the column and ensures the analyte is in a single protonated state, leading to sharp, symmetrical peaks.[8]

Stability

Assessing the stability of a compound under various conditions (e.g., temperature, pH, light) is crucial for determining its shelf life and appropriate storage conditions.

Experimental Protocol: Accelerated Stability Study

Objective: To evaluate the chemical stability of the compound under stressed conditions.

Procedure:

-

Sample Preparation: Prepare solutions of the compound in different buffers (e.g., pH 2, 7, 9) and store them in controlled environmental chambers at elevated temperatures (e.g., 40 °C, 60 °C). Also, expose solid samples to elevated temperature and humidity (e.g., 40 °C / 75% RH).

-

Time Points: At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw samples.

-

Analysis: Analyze the samples using the developed stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

-

Data Analysis: Plot the percentage of the compound remaining versus time to determine the degradation kinetics.

Conclusion

The physicochemical properties of this compound are central to its potential application in pharmaceutical research and development. This guide has provided a comprehensive framework for understanding and experimentally determining these critical parameters. By employing the detailed protocols for solubility, pKa, spectroscopy, chromatography, and stability, researchers can build a robust data package to support the advancement of this promising chemical entity. The application of these rigorous analytical techniques ensures the scientific integrity and trustworthiness of the data, which is the cornerstone of successful drug development.

References

-

PubChem. (n.d.). 2-Bromoethylamine hydrobromide. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 2-Bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved from [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

ResearchGate. (2008). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-amino-4-bromopyridine.

-

IOSR Journal. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

PubMed Central. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]

Sources

- 1. cas 1049791-87-8|| where to buy 2-(5-Bromo-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride [chemenu.com]

- 2. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 8. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical research and development, providing definitive structural elucidation and purity assessment of active pharmaceutical ingredients (APIs).[1][2] This guide presents a detailed predictive analysis of the ¹H and ¹³C NMR spectra for 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride, a halogenated pyridine derivative of interest in medicinal chemistry. In the absence of published experimental spectra for this specific salt, this document leverages established NMR principles and spectral data from structurally analogous compounds to forecast chemical shifts and coupling patterns. We provide a robust, field-proven protocol for the experimental acquisition of this data and explain the scientific rationale behind spectral interpretation, particularly the profound influence of the bromine substituent and the dual protonation of the nitrogen centers on the spectral output.

Introduction: The Imperative for Spectroscopic Characterization

The precise molecular structure of any pharmaceutical candidate is fundamental to its biological activity, safety profile, and intellectual property standing. This compound incorporates a key 2-bromopyridine scaffold, a common building block in organic synthesis.[3] The presence of the bromine atom, the ethylamine side chain, and its formulation as a dihydrochloride salt create a unique electronic and structural environment. NMR spectroscopy serves as the primary method for confirming the identity and isomeric purity of such molecules.[4] It provides an unambiguous fingerprint by mapping the chemical environment of every hydrogen and carbon atom.

This guide is structured to serve as both a predictive reference and a practical manual. We will first outline a comprehensive experimental protocol for acquiring high-quality NMR data for this compound. Subsequently, we will dissect the predicted ¹H and ¹³C NMR spectra, offering a rationale for each assignment grounded in empirical data from related structures and first-principle effects.

Experimental Protocol: A Self-Validating Workflow for NMR Data Acquisition

The quality of NMR data is directly contingent on a meticulously planned experimental setup. The dihydrochloride nature of the analyte dictates specific choices, particularly regarding the solvent system.

Sample Preparation

-

Solvent Selection: The analyte is a salt and is expected to have poor solubility in non-polar organic solvents like chloroform-d (CDCl₃). Therefore, polar, protic-friendly deuterated solvents are required.

-

Deuterium Oxide (D₂O): An excellent choice for its high polarity and ability to dissolve ionic compounds. Protons on the amine and pyridinium nitrogens will readily exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum and can be used as a confirmation of these labile protons.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): Another suitable polar aprotic solvent. It will dissolve the salt and, importantly, will not exchange with the N-H protons, allowing for their direct observation. These signals often appear as broad peaks.[5]

-

-

Analyte Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) directly within a 5 mm NMR tube.

-

Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is essential.

-

-

Internal Standard: For precise chemical shift referencing, an internal standard is recommended.

-

For D₂O, a small amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or its sodium salt is used, with its primary resonance set to 0.00 ppm.

-

For DMSO-d₆, the residual solvent peak (quintet at ~2.50 ppm for ¹H; heptet at ~39.52 ppm for ¹³C) is often used for referencing. Alternatively, a small, inert standard like Tetramethylsilane (TMS) can be added, though less common for salt samples.

-

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer:[6]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of all protons).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance (~1.1%).[7]

-

-

2D NMR (for Confirmation):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., confirming the ethyl group connectivity).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

The workflow for acquiring and validating the NMR data is illustrated below.

Caption: A streamlined workflow for NMR analysis.

Predictive ¹H NMR Spectral Analysis

The structure of this compound with the proposed proton numbering is shown below. Due to the dihydrochloride form, both the pyridine nitrogen and the side-chain amine are protonated, placing a positive charge on each. This has a powerful deshielding (downfield shifting) effect on nearby protons.

Caption: Molecular structure and proton numbering scheme.

Predicted Chemical Shifts (in D₂O):

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H₆ | 8.3 - 8.5 | Doublet (d) | ~5-6 Hz | Adjacent to the electron-withdrawing pyridinium nitrogen (N⁺-H). Coupled only to H₅. Data from 2-bromopyridine shows the H6 proton is the most downfield. |

| H₃ | 8.0 - 8.2 | Singlet (s) or narrow doublet | < 2 Hz | Meta-coupled to H₅. The adjacent bromine atom and para-pyridinium nitrogen cause a significant downfield shift. |

| H₅ | 7.6 - 7.8 | Doublet (d) | ~5-6 Hz | Coupled to H₆. Shifted downfield by the adjacent pyridinium nitrogen. |

| Hα | 3.4 - 3.6 | Triplet (t) | ~7-8 Hz | Deshielded by the aromatic ring and the adjacent protonated amine. Coupled to Hβ. |

| Hβ | 3.1 - 3.3 | Triplet (t) | ~7-8 Hz | Strongly deshielded by the adjacent -N⁺H₃ group. Coupled to Hα. |

Key Insights:

-

Aromatic Region: The pyridine protons will be significantly downfield compared to neutral pyridine due to the ring being protonated (pyridinium ion). The expected pattern is a doublet, a singlet (or narrow doublet), and another doublet.

-

Aliphatic Region: The two methylene groups (Hα and Hβ) will appear as two distinct triplets, characteristic of an ethyl group. Their chemical shifts will be further downfield than in neutral ethylamine due to the powerful deshielding effect of the adjacent ammonium group (-N⁺H₃).

-

Labile Protons: In D₂O, the N⁺-H protons on the pyridine ring and the amine side chain will exchange with deuterium and will not be observed. In DMSO-d₆, they would likely appear as very broad signals above 8.5 ppm.

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The protonation of the nitrogen atoms and the electronegativity of the bromine atom are the dominant factors influencing the carbon chemical shifts.

| Carbon Label | Predicted δ (ppm) | Rationale |

| C₂ | 142 - 145 | The carbon bearing the bromine (ipso-carbon) is significantly deshielded. Data for 2-bromopyridine shows this carbon at ~142.4 ppm. |

| C₄ | 152 - 155 | This carbon is attached to the ethylamine side chain and is part of the pyridinium system. It is expected to be significantly deshielded. |

| C₆ | 148 - 150 | Alpha to the pyridinium nitrogen, this carbon will be strongly deshielded. In 2-bromopyridine, the C6 appears around 150.3 ppm. |

| C₃ | 128 - 131 | This carbon is ortho to the bromine atom and meta to the side chain. |

| C₅ | 125 - 128 | This carbon is meta to the bromine and ortho to the side chain. |

| Cα | 38 - 41 | Deshielded by the aromatic ring and the adjacent ammonium group. |

| Cβ | 33 - 36 | Directly attached to the electron-withdrawing ammonium group, causing a downfield shift. |

Key Insights:

-

The carbons of the pyridine ring are expected in the aromatic region (>120 ppm).

-

C₂, C₄, and C₆ will be the most downfield aromatic carbons due to their direct attachment or proximity to heteroatoms (N, Br) and substituents.

-

The aliphatic carbons, Cα and Cβ, will appear in the upfield region of the spectrum but will be shifted downfield relative to a simple alkane chain due to the influence of the aromatic ring and the protonated amine.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By synthesizing data from analogous structures and applying fundamental NMR principles, we have established a reliable forecast of the expected spectral data and a robust protocol for its experimental acquisition. The dominant spectral influences are the electron-withdrawing nature of the bromine substituent and, most critically, the deshielding effects resulting from the protonation of both nitrogen atoms in the dihydrochloride salt form. This guide serves as a valuable tool for researchers in confirming the structure and purity of this compound, ensuring the scientific integrity required in pharmaceutical development.[1]

References

- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.

- Jeppsson, H. (2014, October 28). NMR spectroscopy: a superior tool for quality control of pharmaceutical products. European Pharmaceutical Review.

- Moravek, Inc. (n.d.). Applications of NMR in Pharmaceutical Analysis. Moravek.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]

-

Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 2-Bromopyridine. Available at: [Link]

- University of Calgary. (n.d.). 13C-NMR SPECTROSCOPY.

Sources

- 1. 2-AMINO-9-FLUORENONE(3096-57-9) 1H NMR spectrum [chemicalbook.com]

- 2. 4-(Ethylaminomethyl)pyridine(33403-97-3) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]

Navigating the Vibrational Landscape: An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride, a compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to offer a detailed, field-proven methodology for obtaining and analyzing the Fourier-Transform Infrared (FTIR) spectrum of this molecule. The guide elucidates the causal relationships behind experimental choices, establishes a self-validating protocol for spectral acquisition, and grounds its claims in authoritative scientific literature. Through a systematic breakdown of the molecule's functional groups and the influence of its dihydrochloride salt form, this paper will empower researchers to confidently identify and characterize this and similar chemical entities.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Infrared spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific fingerprint of a molecule's vibrational modes.[1] For a molecule such as this compound, with its distinct aromatic and aliphatic moieties, FTIR spectroscopy is instrumental in confirming its identity, assessing purity, and providing insights into its molecular structure.

The subject of our analysis, this compound, presents a fascinating case for IR spectroscopy. The molecule's structure, comprising a 2-bromopyridine ring linked to an ethylamine side chain, is further complicated by the presence of two hydrochloride salts. This dihydrochloride form dictates that both the pyridine nitrogen and the terminal amine group are protonated, creating a pyridinium cation and an alkylammonium cation. These protonations induce significant shifts in the vibrational frequencies of the N-H and C-N bonds, as well as influencing the electronic structure and, consequently, the vibrational modes of the aromatic ring. A thorough understanding of these effects is crucial for an accurate interpretation of the IR spectrum.

This guide will deconstruct the expected IR spectrum of this compound, correlating specific absorption bands with the vibrational modes of its constituent functional groups. We will explore the theoretical underpinnings of these assignments and provide a robust experimental protocol for acquiring a high-quality FTIR spectrum.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of this compound is presented below:

Chemical Name: 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride Molecular Formula: C7H11BrCl2N2 Molecular Weight: 273.99 g/mol

The key functional groups that will dominate the infrared spectrum are:

-

The pyridinium ring , with its aromatic C-H, C-C, and C-N stretching and bending vibrations.

-

The alkylammonium group (-CH2-CH2-NH3+), characterized by N-H and C-H stretching and bending modes.

-

The C-Br bond on the aromatic ring.

The protonation of the two nitrogen atoms is a critical factor. The formation of the pyridinium and alkylammonium ions leads to the appearance of strong N-H stretching and bending vibrations, which are often broad due to hydrogen bonding with the chloride counter-ions.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound, a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Instrumentation and Sample Preparation

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Accessory: A single-reflection diamond ATR accessory is ideal.

-

Sample: this compound (solid).

-

Cleaning: Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely before and after each measurement. A background spectrum of the clean, empty ATR crystal should be acquired.

Data Acquisition Workflow

Caption: Workflow for FTIR data acquisition and processing.

Step-by-Step Methodology

-

Background Collection: With the clean and dry ATR crystal, collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for a strong signal.

-

Spectrum Acquisition: Collect the sample spectrum. Typical parameters would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected to ensure all peaks originate from the same horizontal axis. If the software allows, an ATR correction can be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

In-Depth Spectral Interpretation

The infrared spectrum of this compound can be divided into several key regions, each providing specific structural information.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by N-H and C-H stretching vibrations.

-

N-H Stretching (Ammonium and Pyridinium): Due to the protonation of both the ethylamine and the pyridine nitrogen, a very broad and strong absorption is expected in the 3200-2500 cm⁻¹ range. This broadness is a hallmark of hydrogen bonding between the N-H⁺ groups and the chloride anions.[1] The absorption may show multiple sub-maxima corresponding to the various stretching modes of the -NH3⁺ and >N⁺-H groups.

-

Aromatic C-H Stretching: Look for sharp, medium-intensity peaks between 3100 and 3000 cm⁻¹.[2] These are characteristic of C-H bonds on the pyridinium ring. The presence of these peaks at frequencies above 3000 cm⁻¹ is a strong indicator of sp² hybridized carbon-hydrogen bonds.[2]

-

Aliphatic C-H Stretching: Stronger, sharp absorptions are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the -CH2- groups in the ethyl side chain.[3]

The Mid-Frequency Region (2500-1500 cm⁻¹)

This region contains important information about the aromatic ring and the N-H bending vibrations.

-

N-H Bending (Ammonium): The primary ammonium group (-NH3⁺) will exhibit a characteristic bending (scissoring) vibration, typically appearing as a medium to strong band in the 1620-1560 cm⁻¹ range.

-

Pyridinium Ring Vibrations: The C=C and C=N stretching vibrations within the pyridinium ring give rise to a series of sharp bands between 1650 and 1400 cm⁻¹.[4] Protonation of the pyridine nitrogen can shift these bands to higher frequencies compared to the neutral pyridine ring. Expect prominent bands around 1630, 1580, and 1500 cm⁻¹.[5]

-

Aliphatic C-H Bending: The scissoring vibration of the -CH2- groups will appear as a medium-intensity band around 1465 cm⁻¹.

The Fingerprint Region (1500-600 cm⁻¹)

This region is often complex but contains highly characteristic vibrations.

-

C-N Stretching: The stretching vibration of the C-N bond in the ethylammonium side chain is expected to appear in the 1250-1020 cm⁻¹ range as a medium to weak absorption.[6]

-

Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in this region. The out-of-plane (oop) bending bands are particularly useful for determining the substitution pattern of the ring. For a 2,4-disubstituted pyridine, a strong band is expected in the 900-800 cm⁻¹ range.

-

C-Br Stretching: The C-Br stretching vibration for aromatic bromides is typically found in the 690-515 cm⁻¹ region.[7] This band may be weak and can sometimes be obscured by other vibrations in the low-frequency end of the spectrum.

Summary of Expected Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3200-2500 | N-H Stretch | Alkylammonium (-NH3⁺) & Pyridinium (>N⁺-H) | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic (Pyridinium) | Medium, Sharp |

| 2980-2850 | C-H Stretch | Aliphatic (-CH2-) | Strong, Sharp |

| 1650-1400 | C=C and C=N Stretch | Pyridinium Ring | Medium to Strong, Sharp |

| 1620-1560 | N-H Bend | Alkylammonium (-NH3⁺) | Medium to Strong |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH2-) | Medium |

| 1250-1020 | C-N Stretch | Alkylammonium | Medium to Weak |

| 900-800 | C-H Bend (Out-of-Plane) | Substituted Pyridinium | Strong |

| 690-515 | C-Br Stretch | Aromatic Bromide | Weak to Medium |

Conclusion: A Vibrational Fingerprint for Confident Characterization

The infrared spectrum of this compound is a rich tapestry of vibrational information that, when interpreted correctly, provides an unambiguous confirmation of its molecular structure. The key to a successful analysis lies in recognizing the profound impact of the dihydrochloride salt form on the N-H and pyridinium ring vibrations. The characteristic broad N-H stretching bands, coupled with the distinct aromatic and aliphatic C-H signals and the fingerprint region absorptions, create a unique spectral signature. By following the detailed experimental protocol and applying the interpretive principles outlined in this guide, researchers and scientists in the pharmaceutical field can leverage the power of FTIR spectroscopy for the confident identification and characterization of this important molecule.

References

- Foglizzo, R., & Novak, A. (1970). Low‐Frequency Infrared and Raman Spectra of Hydrogen‐Bonded Pyridinium Halides. The Journal of Chemical Physics, 52(4), 2262–2269.

- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9), 615-621.

- Aimone, L., Badiali, J. P., & Cachet, H. (1977). Far infrared spectroscopic properties and interionic potential energy for tetra-alkylammonium halides. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 73, 1607-1616.

- Gill, N. S., Nuttall, R. H., Scaife, D. E., & Sharp, D. W. A. (1961). The vibrational spectra of pyridinium salts. Journal of Inorganic and Nuclear Chemistry, 18(1), 79-87.

- Golec, B., Wu, C. H., & Lee, Y. P. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of physical chemistry. A, 117(50), 13868–13876.

- Lord, R. C., & Merrifield, R. E. (1953). The Vibrational Spectra of Pyridinium Salts. Journal of the American Chemical Society, 75(13), 3291–3297.

- Tsuge, M., Golec, B., & Lee, Y. P. (2018). Infrared spectra of the 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014301.

-

Golec, B., Wu, C. H., & Lee, Y. P. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. PubMed. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

- Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Canadian Journal of Chemistry, 35(8), 911-925.

- Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(8), 911-925.

- Roberts, J. D., & Caserio, M. C. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts.

- La-o-vorakiat, C., Xia, H., Kadro, J., Salim, T., Zhao, D., Ahmed, T., ... & Chia, E. E. (2015). Infrared spectroscopic study of vibrational modes in methylammonium lead halide perovskites. The journal of physical chemistry letters, 6(15), 3043-3048.

- Lord, R. C., & Maker, P. D. (1957). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 26(2), 281-299.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Sendner, M., Nayak, P. K., Egger, D. A., Beck, S., Müller, C., Epding, B., ... & Snaith, H. J. (2016). Optical phonons in methylammonium lead halide perovskites and their influence on charge carrier transport. arXiv preprint arXiv:1607.08541.

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

- Demerdash, O., & Avendano, C. (1980). The Vibrations and Structure of Pyridine Chemisorbed on Ag(111)

-

UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

- Batista, P. R., & da Silva, J. C. S. (2019). A periodic DFT study of IR spectra of amino acids: An approach toward a better understanding of the N-H and O-H stretching regions.

- University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 2-Bromopyridine - Optional[FTIR] - Spectrum.

Sources

- 1. Analysis of Infrared spectroscopy FTIR [unitechlink.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

stability and storage conditions for 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

An In-depth Technical Guide to the Stability and Storage of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Introduction

This compound is a substituted pyridine derivative that holds significant potential as a key building block in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a range of biologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutic agents. As with any critical raw material in the pharmaceutical pipeline, a thorough understanding of its chemical and physical stability is paramount. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and robust methodologies for its stability assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this compound throughout its lifecycle, from laboratory research to potential scale-up and manufacturing.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate handling protocols.

| Property | Description | Source |

| IUPAC Name | 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride | [1] |

| CAS Number | 1965309-57-2 | [1] |

| Molecular Formula | C₇H₉BrN₂ · 2HCl | [1] |

| Molecular Weight | 273.99 g/mol | [1] |

| Physical Form | White Solid | [1] |

| Purity | ≥96% | [1] |

| Hygroscopicity | As a dihydrochloride salt, the compound is potentially hygroscopic.[2][3][4] The uptake of moisture can lead to physical changes (e.g., deliquescence) and chemical degradation.[5] | - |

| Solubility | The hydrochloride salt form generally enhances aqueous solubility.[2][4] | - |

Key Factors Influencing Stability

The stability of an active pharmaceutical ingredient (API) or key intermediate is influenced by a variety of environmental factors.[6] A systematic evaluation of these factors is critical to establish appropriate storage conditions and a retest period.[7][]

Temperature: Thermal Degradation

Elevated temperatures can provide the necessary energy to initiate and accelerate degradation reactions. For halogenated compounds, thermal decomposition can be a significant concern.[9] The bromo-substituent on the pyridine ring may be susceptible to cleavage at high temperatures, potentially leading to the formation of impurities.[10][11][12][13] Thermal stress studies are crucial to determine the compound's intrinsic thermal stability.[14]

Humidity: Hydrolytic and Hygroscopic Effects

As a dihydrochloride salt, this compound is predisposed to hygroscopicity, the tendency to absorb moisture from the atmosphere.[5] Moisture uptake can have several detrimental effects:

-

Physical Changes: Absorption of water can lead to changes in the physical state of the solid, such as caking or deliquescence.

-

Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways.[15] The ethylamine side chain and the bromo-pyridine core could be susceptible to hydrolysis under certain conditions.

Given these risks, it is imperative to store the compound in a dry environment and to handle it in a controlled atmosphere when possible.

Light: Photostability

Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV range.[16] The pyridine ring in the molecule suggests a potential for photosensitivity. Exposure to light can lead to photodegradation, forming new impurities that may be difficult to identify and could compromise the compound's quality.[17] Photostability testing, as mandated by ICH Q1B guidelines, is essential to determine if the compound needs to be protected from light during storage and handling.[18][19][20]

pH: Stability in Solution

For applications involving solutions, the stability of this compound across a range of pH values is a critical parameter. The compound's susceptibility to acid and base-catalyzed hydrolysis should be evaluated as part of forced degradation studies.[15][21] This information is vital for developing formulations and for designing synthetic reactions where the compound is used as a starting material.

Oxidation

The potential for oxidative degradation should also be assessed. While the molecule does not contain functional groups that are highly susceptible to oxidation, stress testing with an oxidizing agent is a standard component of forced degradation studies to ensure all potential degradation pathways are explored.[15][22]

Chemical Incompatibilities

As a pyridine derivative and an amine salt, this compound may be incompatible with strong bases, which could neutralize the hydrochloride salt and liberate the free base. It may also be incompatible with strong oxidizing agents and strong acids.[23][24][25][26][27][28] Care should be taken to avoid contact with such materials during storage and handling.

Recommended Storage and Handling

Based on the chemical nature of the compound and general best practices for handling pyridine derivatives, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23][24][29][30][31][32] Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[30] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[24][30] Avoid inhalation of dust and contact with skin and eyes.[33]

Methodology for Stability Assessment

A comprehensive stability assessment involves a combination of forced degradation studies and long-term stability testing under ICH-prescribed conditions.[6][][21][34]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[15][22] This helps in developing stability-indicating analytical methods.[21] A typical extent of degradation to aim for is 5-20%.[15]

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions: Subject the samples to the stress conditions outlined in the table below. Include a control sample stored under normal conditions for comparison.[7][15]

-

Analysis: At specified time points, analyze the stressed samples and the control sample using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Table of Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, Room Temperature or 50-60 °C |

| Base Hydrolysis | 0.1 M NaOH, Room Temperature or 50-60 °C |

| Oxidation | 3% H₂O₂, Room Temperature |

| Thermal Degradation | Solid state, 60-80 °C (or 10°C increments above accelerated testing temp)[14] |

| Photostability | Solid state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18] A dark control should be run in parallel.[16] |

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Long-Term Stability Testing

Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the compound.[6][][14]

Experimental Protocol for Long-Term Stability Testing:

-

Batch Selection: Use at least one representative batch of the compound. For regulatory filings, three primary batches are typically required.[34]

-

Packaging: Store the samples in containers that are representative of the proposed commercial packaging.

-

Storage Conditions: Place the samples in calibrated stability chambers set to the conditions specified in the table below.

-

Testing Schedule: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[14]

-

Analysis: At each time point, analyze the samples for appearance, assay, purity, and any other critical quality attributes.

Table of ICH Long-Term and Accelerated Stability Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways.

-

Hydrolysis: The bromo-substituent at the 2-position of the pyridine ring may be susceptible to nucleophilic aromatic substitution by water or hydroxide, leading to the formation of the corresponding 2-hydroxy-pyridine derivative.

-

Photolysis: UV light could induce cleavage of the carbon-bromine bond, resulting in a debrominated impurity. More extensive exposure could lead to the cleavage of the pyridine ring itself.

-

Oxidation: The nitrogen atom of the pyridine ring could be oxidized to form an N-oxide derivative.

Conclusion

A thorough understanding and control of the stability of this compound are critical for its successful application in research and drug development. This guide has outlined the key factors that can influence its stability, provided recommendations for its storage and handling, and detailed the methodologies for a comprehensive stability assessment. By implementing robust stability testing protocols, researchers can ensure the quality and integrity of this valuable chemical intermediate, thereby contributing to the reliability and reproducibility of their scientific endeavors.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Kavita, P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(07), 1-9. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

BioProcess International. (2007, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Retrieved from [Link]

-

Rwanda FDA. (2021, April 26). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

-

Lovric, M. (2015). Accelerated Stability Assessment Program in API development. ResearchGate. Retrieved from [Link]

-

Washington State University. (n.d.). Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Pharma Compliance. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs. Retrieved from [Link]

-

Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing. Retrieved from [Link]

-

Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

-

PharmaGuru. (n.d.). Photostability Testing: How Helpful In Drug Development. Retrieved from [Link]

-

Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet. Retrieved from [Link]

-

ICH. (1996, November). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

SGS USA. (n.d.). Photostability. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

-

National Institutes of Health. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

-

ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production. Retrieved from [Link]

-

CORE. (n.d.). Thermal decomposition of the bromine containing oxyphenylimides. Retrieved from [Link]

-

ACS Earth and Space Chemistry. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. Retrieved from [Link]

-

MDPI. (2019). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

-

ScienceDirect. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

-

U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

AIDIC. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

AIDIC. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 77, 631-636. Retrieved from [Link]

-

IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Bromopyridine. PubChem. Retrieved from [Link]

Sources

- 1. This compound | 1965309-57-2 [sigmaaldrich.com]

- 2. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]

- 7. onyxipca.com [onyxipca.com]

- 9. Research Portal [researchportal.murdoch.edu.au]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. m.ciop.pl [m.ciop.pl]

- 12. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 13. cetjournal.it [cetjournal.it]

- 14. rwandafda.gov.rw [rwandafda.gov.rw]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. q1scientific.com [q1scientific.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. database.ich.org [database.ich.org]

- 19. Photostability | SGS USA [sgs.com]

- 20. ikev.org [ikev.org]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. acdlabs.com [acdlabs.com]

- 23. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 24. jubilantingrevia.com [jubilantingrevia.com]

- 25. vumc.org [vumc.org]

- 26. coleparmer.com [coleparmer.com]

- 27. Chemical Compatibility [idex-hs.com]

- 28. wisconsin.edu [wisconsin.edu]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 31. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 32. echemi.com [echemi.com]

- 33. acrospharma.co.kr [acrospharma.co.kr]

- 34. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility Profile of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to offer insights into the molecular factors governing solubility and provides detailed protocols for empirical determination.

Introduction and Physicochemical Overview

This compound is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. As a dihydrochloride salt, its solubility is intrinsically linked to its ionic nature and the specific properties of the solvent. Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation and bioavailability studies.

Compound Properties:

| Property | Value | Source |

| IUPAC Name | 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride | |

| Molecular Formula | C₇H₉BrN₂ · 2HCl | |

| Molecular Weight | 273.99 g/mol | |

| Physical Form | White Solid | |

| Purity | Typically ≥96% | |

| CAS Number | 1965309-57-2 |

Theoretical Framework for Solubility

The solubility of this compound in organic solvents is a complex interplay of intermolecular forces. As a salt, the primary energetic barrier to dissolution is the crystal lattice energy—the strong electrostatic interactions holding the ions in a solid state.[1] A solvent must overcome this energy through favorable solute-solvent interactions.

Several key factors dictate this process:

-

Solvent Polarity: Highly polar solvents are generally more effective at solvating ions. The dihydrochloride salt structure of the target compound suggests that polar solvents will be required to effectively solvate the charged amine and pyridinium groups.